![molecular formula C27H24N4O6S B2670545 3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one CAS No. 689772-34-7](/img/structure/B2670545.png)
3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . The presence of the 1,3-benzodioxol (also known as methylenedioxyphenyl) group is notable, as this functional group is found in a number of biologically active compounds, including certain anti-cancer drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolinone core, with various substituents attached. These include a 1,3-benzodioxol group, a morpholinyl group, and a nitrophenyl group attached via a sulfanyl linker .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase its reactivity, while the morpholinyl group could influence its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Quinazolinone Derivatives
Quinazolinone derivatives are synthesized through various chemical reactions, aiming to explore their biological activities and potential therapeutic applications. For example, the synthesis and characterization of novel quinazolinone derivatives have been reported, demonstrating their potential as bioactive compounds with applications in medicinal chemistry. The structural features of these compounds are determined using spectroscopic techniques such as NMR and IR spectroscopy, ensuring their correct identification and potential for further biological evaluation (El-Shenawy, 2017).
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Various derivatives have demonstrated significant cytotoxicity against different cancer cell lines. For instance, some quinazolinone compounds exhibit potent anticancer activities through mechanisms such as DNA interaction and cell cycle arrest, offering insights into their potential therapeutic applications (Jantová et al., 2006). These findings suggest the relevance of quinazolinone derivatives in developing new anticancer agents.
Antiviral and Antimicrobial Activities
In addition to their anticancer potential, quinazolinone derivatives have shown promising antiviral and antimicrobial activities. Novel quinazolinone compounds have been synthesized and evaluated for their efficacy against a range of viruses and bacteria, demonstrating their potential as antiviral and antimicrobial agents. This broad-spectrum activity highlights the versatility of quinazolinone derivatives in addressing various infectious diseases (Selvam et al., 2007).
Enzyme Inhibition and Other Biological Activities
Quinazolinone derivatives have also been explored for their enzyme inhibition capabilities, serving as potential leads for developing therapeutic agents targeting specific enzymes. Some derivatives exhibit high anti-monoamine oxidase and antitumor activity, indicating their therapeutic potential in treating neurological disorders and cancer (Markosyan et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6S/c32-26-22-14-20(29-8-10-35-11-9-29)5-6-23(22)28-27(38-16-19-2-1-3-21(12-19)31(33)34)30(26)15-18-4-7-24-25(13-18)37-17-36-24/h1-7,12-14H,8-11,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLCLTBVUOPNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC(=CC=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.